Cas no 334829-59-3 (5,6-Dichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one)
5,6-Dichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one Chemical and Physical Properties
Names and Identifiers
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- 5,6-Dichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one
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- MDL: MFCD16620925
- Inchi: InChI=1S/C11H12Cl2N2O/c1-3-14-9-5-7(12)8(13)6-10(9)15(4-2)11(14)16/h5-6H,3-4H2,1-2H3
- InChI Key: DADVMZQDPXRBSE-UHFFFAOYSA-N
- SMILES: CCN1C2=C(C=C(C(=C2)Cl)Cl)N(CC)C1=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
5,6-Dichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM518106-1g |
5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one |
334829-59-3 | 95% | 1g |
$425 | 2023-03-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733600-1g |
5,6-Dichloro-1,3-diethyl-1,3-dihydro-2h-benzo[d]imidazol-2-one |
334829-59-3 | 98% | 1g |
¥4204.00 | 2024-05-18 | |
| Crysdot LLC | CD11141969-1g |
5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one |
334829-59-3 | 95+% | 1g |
$425 | 2024-07-16 | |
| Crysdot LLC | CD11141969-5g |
5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one |
334829-59-3 | 95+% | 5g |
$1704 | 2024-07-16 | |
| A2B Chem LLC | AI48146-250mg |
5,6-Dichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one |
334829-59-3 | 95% | 250mg |
$266.00 | 2024-04-20 | |
| A2B Chem LLC | AI48146-1g |
5,6-Dichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one |
334829-59-3 | 95% | 1g |
$627.00 | 2024-04-20 | |
| abcr | AB450928-250mg |
5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one; . |
334829-59-3 | 250mg |
€435.70 | 2024-04-15 | ||
| abcr | AB450928-1g |
5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one; . |
334829-59-3 | 1g |
€1006.90 | 2024-04-15 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD331310-1g |
5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one |
334829-59-3 | 95+% | 1g |
¥2947.0 | 2023-03-20 | |
| Ambeed | A733716-1g |
5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one |
334829-59-3 | 95+% | 1g |
$429.0 | 2024-04-15 |
5,6-Dichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one Suppliers
5,6-Dichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 5,6-Dichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one
Research Brief on 5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one (CAS: 334829-59-3): Recent Advances and Applications
5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one (CAS: 334829-59-3) is a benzimidazole derivative that has garnered significant attention in the chemical, biological, and pharmaceutical research communities due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel kinase inhibitors and antimicrobial agents. This research brief consolidates the latest findings on this compound, focusing on its synthesis, mechanistic insights, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility as a scaffold for designing selective kinase inhibitors. Researchers demonstrated that modifications at the N1 and N3 positions of the benzimidazolone core (as seen in 334829-59-3) could significantly enhance binding affinity to specific kinase targets, particularly those involved in inflammatory pathways. The study reported a 2.8-fold improvement in inhibitory activity against p38α MAPK compared to earlier analogs, suggesting its potential as a lead compound for anti-inflammatory drug development.
In the field of antimicrobial research, a team from the University of Cambridge recently (2024) investigated the structure-activity relationship of halogenated benzimidazolones. Their findings, published in Bioorganic & Medicinal Chemistry Letters, revealed that the 5,6-dichloro substitution pattern in 334829-59-3 contributes to enhanced membrane permeability in Gram-positive bacteria. The compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 8 μg/mL, while maintaining low cytotoxicity in mammalian cell lines (IC50 > 100 μM).
From a synthetic chemistry perspective, advancements in the preparation of 334829-59-3 have been reported. A 2024 patent application (WO2024015832) disclosed an improved synthetic route with 78% overall yield, addressing previous challenges in the diethylation step. The new method employs phase-transfer catalysis under mild conditions, significantly reducing the formation of byproducts that were common in earlier synthetic approaches. This development is particularly important for scaling up production for preclinical studies.
Ongoing research at several pharmaceutical companies is exploring the compound's potential in targeted protein degradation. Preliminary data presented at the 2024 ACS Spring Meeting suggest that derivatives of 334829-59-3 can serve as effective E3 ligase binders in PROTAC (Proteolysis Targeting Chimera) design. The dichloro-substituted aromatic ring appears to facilitate crucial protein-ligand interactions, making it a valuable structural motif in this emerging therapeutic modality.
As research continues, 5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one demonstrates growing importance in medicinal chemistry. Its versatility as a building block for diverse therapeutic agents, combined with recent synthetic improvements, positions it as a compound of significant interest for future drug discovery efforts. Researchers are particularly optimistic about its potential in addressing challenging targets in oncology and infectious diseases, where its unique physicochemical properties may offer advantages over existing scaffolds.
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